molecular formula C14H19NO3S B128505 (S)-Rasagiline Mesylate CAS No. 202464-89-9

(S)-Rasagiline Mesylate

Katalognummer: B128505
CAS-Nummer: 202464-89-9
Molekulargewicht: 281.37 g/mol
InChI-Schlüssel: SCAMAIXJQQWKLO-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Rasagiline mesylate is a novel drug that has been developed to treat Parkinson's disease. It is a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor, and has been used to improve the symptoms associated with Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

  • Rasagiline as Adjunct Therapy: Rasagiline mesylate, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor, is effective as monotherapy and as adjunct therapy in Parkinson's disease (PD) patients experiencing motor fluctuations. Studies have shown that rasagiline, when combined with levodopa, reduces off-time and improves symptoms in patients with motor fluctuations. This efficacy is comparable to that of another drug, entacapone, in managing PD symptoms (Rascol et al., 2005), (Stern et al., 2004), (Zhang et al., 2013).

Neuroprotective Effects

  • In Cardiac Remodeling: Research has explored the neuroprotective and anti-apoptotic properties of rasagiline mesylate. Studies on rats with myocardial infarction indicate that rasagiline can attenuate cardiac remodeling, suggesting potential cardioprotective benefits (Varela et al., 2017), (Varela et al., 2015).

Enhanced Drug Delivery Techniques

  • Nanoparticle-Based Transdermal Patches: Innovations in drug delivery methods for rasagiline include the development of nanoparticles for transdermal administration, which aim to enhance brain targeting efficiency and provide non-invasive administration, particularly beneficial for elderly patients with Parkinson's disease (Bali & Salve, 2020), (Kanwar et al., 2019).

Cholinergic Functions and Behavior

  • Postnatal Anoxia Rat Model: Rasagiline has been studied in the context of cholinergic dysfunction using a postnatal anoxia-lesioned rat model. The drug improved memory and learning tasks, suggesting a beneficial effect on central cholinergic function (Speiser et al., 1998).

Analytical Methods and Synthesis

  • Method Development for Quantification: Development and validation of spectrophotometric and chromatographic methods have been conducted for the estimation of rasagiline mesylate in pharmaceutical forms. These methods enhance the ability to accurately quantify rasagiline in various formulations (PatelVipulP.DesaiTushar et al., 2013), (Cen Junda, 2011), (Fernández et al., 2009).

Wirkmechanismus

Target of Action

The primary target of (S)-Rasagiline Mesylate, also known as TVP1022 Mesylate, is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain . Additionally, TVP1022 Mesylate has been found to interact with Imidazoline 1 and 2 binding sites (I1 & I2) .

Mode of Action

TVP1022 Mesylate acts as a highly potent selective irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . Furthermore, TVP1022 Mesylate’s interaction with I1 & I2 receptors leads to the activation of the p42/44 mitogen-activated protein kinase (MAPK) signaling pathway .

Biochemical Pathways

The inhibition of MAO-B by TVP1022 Mesylate affects the monoamine neurotransmitter metabolic pathway , leading to an increase in the levels of these neurotransmitters . The activation of the MAPK signaling pathway, on the other hand, results in a variety of downstream effects that contribute to the compound’s cytoprotective and cardioprotective effects .

Pharmacokinetics

As the s-enantiomer of rasagiline mesylate, it is expected to share similar adme (absorption, distribution, metabolism, and excretion) properties . Rasagiline Mesylate is known to be well-absorbed and exhibits high bioavailability .

Result of Action

The inhibition of MAO-B by TVP1022 Mesylate leads to an increase in the levels of monoamine neurotransmitters, which can have various effects depending on the specific neurotransmitter involved . The activation of the MAPK signaling pathway by TVP1022 Mesylate has been associated with cytoprotective and cardioprotective effects .

Eigenschaften

{ "Design of Synthesis Pathway": "The synthesis of (S)-Rasagiline Mesylate can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": ["(S)-2-Aminoindan", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol"], "Reaction": [ { "Step 1": "The starting material (S)-2-Aminoindan is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form (S)-2-Methanesulfonyl-2,3-dihydro-1H-inden-1-amine." }, { "Step 2": "The above product is then hydrogenated in the presence of palladium on carbon to obtain (S)-2-Methanesulfonyl-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 3": "The obtained product is then treated with acetic acid to form (S)-2-Acetamido-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 4": "The above product is further reacted with sodium bicarbonate and methanol to form (S)-2-Methoxy-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 5": "Finally, the obtained product is treated with methanesulfonyl chloride and ethanol to form (S)-Rasagiline Mesylate." } ] }

202464-89-9

Molekularformel

C14H19NO3S

Molekulargewicht

281.37 g/mol

IUPAC-Name

ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1

InChI-Schlüssel

SCAMAIXJQQWKLO-YDALLXLXSA-N

Isomerische SMILES

CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Kanonische SMILES

CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Synonyme

(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate;  (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate;  TVP 1022 Mesylate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rasagiline Mesylate
Reactant of Route 2
Reactant of Route 2
(S)-Rasagiline Mesylate
Reactant of Route 3
Reactant of Route 3
(S)-Rasagiline Mesylate
Reactant of Route 4
Reactant of Route 4
(S)-Rasagiline Mesylate
Reactant of Route 5
Reactant of Route 5
(S)-Rasagiline Mesylate
Reactant of Route 6
Reactant of Route 6
(S)-Rasagiline Mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.